![molecular formula C11H16S B13314456 [4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
[4-(2-Methylpropyl)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methylpropyl)phenyl]methanethiol is an organic compound with the molecular formula C11H16S. It is a thiol derivative of isobutylbenzene, characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a 2-methylpropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylpropyl)phenyl]methanethiol typically involves the reaction of 4-(2-methylpropyl)benzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-(2-Methylpropyl)benzyl chloride+NaSH→this compound+NaCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylpropyl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
[4-(2-Methylpropyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of [4-(2-Methylpropyl)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(2-Methylpropyl)benzyl alcohol: Contains a hydroxymethyl group instead of a thiol group.
4-(2-Methylpropyl)benzaldehyde: Features an aldehyde group instead of a thiol group.
Uniqueness
The presence of the thiol group in [4-(2-Methylpropyl)phenyl]methanethiol imparts unique chemical reactivity compared to its analogs. Thiol groups are known for their nucleophilicity and ability to form strong covalent bonds with metals and proteins, making this compound particularly useful in applications requiring such interactions.
Properties
Molecular Formula |
C11H16S |
|---|---|
Molecular Weight |
180.31 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl]methanethiol |
InChI |
InChI=1S/C11H16S/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
QFYAJPFWVSCKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


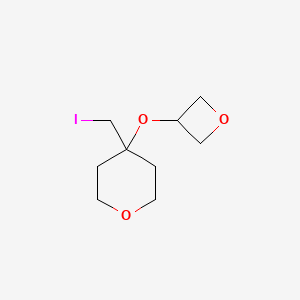

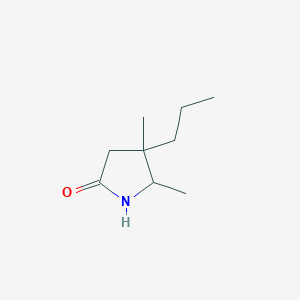
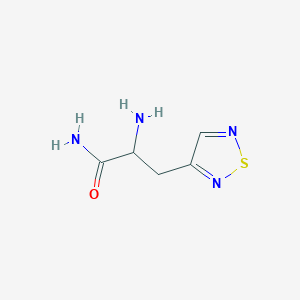
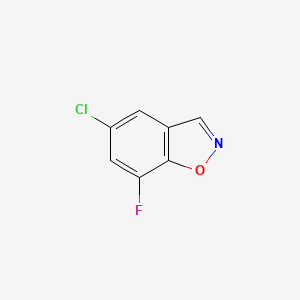
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)


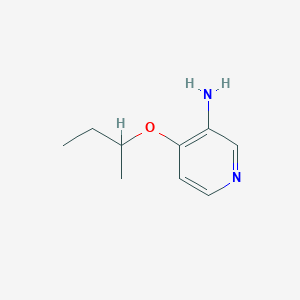

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
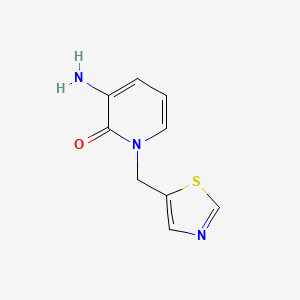
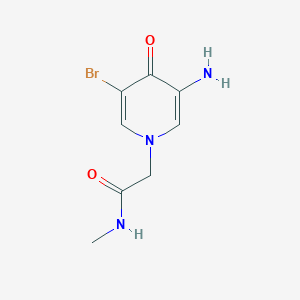
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)
